6''-O-Acetylastragalin

Vue d'ensemble

Description

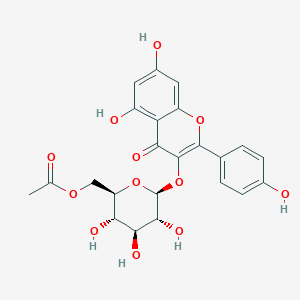

6''-O-Acetylastragalin is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one moiety, which contribute to its diverse chemical reactivity and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6''-O-Acetylastragalin typically involves several key steps:

Formation of the chromen-4-one core: This can be achieved through a series of condensation reactions involving appropriate phenolic and carbonyl precursors.

Glycosylation: The attachment of the sugar moiety to the chromen-4-one core is usually carried out using glycosyl donors and suitable catalysts under controlled conditions.

Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

6''-O-Acetylastragalin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides and acid anhydrides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

Cryopreservation

One of the most notable applications of 6''-O-Acetylastragalin is in the field of cryopreservation. Research indicates that this compound can significantly enhance the preservation of rat hearts at sub-zero temperatures without freezing, which is crucial for transplant viability and organ preservation techniques. The mechanism involves lowering the freezing point of biological materials, thus preventing ice crystal formation that can damage cells.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Flavonoids are known to scavenge free radicals and reduce oxidative stress in cells, which is linked to various chronic diseases including cancer and cardiovascular disorders . This property is particularly relevant in the development of therapeutic strategies aimed at mitigating oxidative damage.

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory effects, making it a candidate for research into treatments for inflammatory diseases. Studies have shown that flavonoids can modulate inflammatory pathways, suggesting that this compound may play a role in reducing inflammation through various biochemical mechanisms .

Metabolic Regulation

Research has also indicated that this compound may influence metabolic processes such as adipogenesis. For instance, it has been observed to inhibit adipocyte differentiation in vitro, which could have implications for obesity treatment and metabolic syndrome management . This effect is likely mediated through modulation of key regulatory proteins involved in lipid metabolism.

Pharmaceutical Development

Due to its diverse biological activities, there is ongoing interest in utilizing this compound in pharmaceutical formulations. Its potential therapeutic effects against diseases such as cancer and metabolic disorders make it a valuable candidate for drug development .

Case Study 1: Cryopreservation Efficacy

A study investigating the efficacy of this compound in cryopreservation demonstrated that hearts treated with this compound showed improved viability post-thaw compared to control groups without the compound. The results indicated a significant reduction in cellular damage markers, underscoring its potential application in organ transplantation.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies exploring the anti-inflammatory effects of this compound revealed that it reduced the expression of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism where the compound modulates immune responses, offering insights into potential therapeutic uses for inflammatory diseases .

Mécanisme D'action

The mechanism by which 6''-O-Acetylastragalin exerts its effects involves interactions with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, as well as receptors related to cell signaling pathways.

Comparaison Avec Des Composés Similaires

6''-O-Acetylastragalin can be compared with other similar compounds, such as:

Flavonoids: Compounds like quercetin and kaempferol share structural similarities but differ in their specific hydroxylation patterns and biological activities.

Glycosides: Similar glycosylated compounds include rutin and hesperidin, which also exhibit antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of a chromen-4-one core with a glycosylated moiety, which imparts distinct chemical reactivity and biological effects.

Activité Biologique

6''-O-Acetylastragalin, a flavonoid glycoside, is known for its diverse biological activities. It belongs to the class of flavonoids, which are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 118169-27-0

- Molecular Formula : C23H24O13

- Molecular Weight : 508.43 g/mol

This compound exerts its biological effects through several mechanisms:

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Anticancer Properties : It induces apoptosis in cancer cells and inhibits tumor growth by regulating various signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates variable bioavailability influenced by its glycosylation state. Flavonoids generally show low absorption rates due to their complex structures but can be enhanced through specific formulations .

Antioxidant Activity

Research shows that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage. A study demonstrated a notable reduction in reactive oxygen species (ROS) levels in human cell lines treated with this compound .

Anti-inflammatory Effects

In vitro studies have indicated that this compound effectively reduces inflammation markers. For instance, it significantly decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Anticancer Activity

Several studies highlight the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Case Studies

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKENCGNASJPQNR-LNNZMUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341626 | |

| Record name | Kaempferol 3-O-acetyl-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Moringa oleifera leaf extract protect against liver damage induced by thioacetamide?

A1: While the exact mechanisms are still being investigated, the study suggests that Moringa oleifera leaf ethanolic extract exerts its hepatoprotective effect by:

- Modulating cellular antioxidant activity: This may involve scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes [].

- Regulating apoptosis: The extract may influence the balance of pro-apoptotic and anti-apoptotic factors, thereby protecting liver cells from programmed cell death [].

- Suppressing inflammation: Moringa oleifera leaf extract may reduce the production of inflammatory mediators, thus mitigating the inflammatory response associated with liver injury [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.